

Early Studies of Rhodium Carbonyl Clusters: A Technical Guide

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Compound of Interest

Compound Name: Tetrarhodium dodecacarbonyl

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Abstract

This technical guide provides a comprehensive overview of the seminal early studies on rhodium carbonyl clusters, focusing on the synthesis, characterization, and fundamental reactivity of key compounds such as **tetrarhodium dodecacarbonyl** (Rh₄(CO)₁₂) and hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆). The document details the pioneering work of early researchers, including Walter Hieber's initial synthesis, the crucial structural elucidation by Lawrence F. Dahl, and Paolo Chini's development of atmospheric pressure synthetic routes and exploration of anionic rhodium carbonyl clusters. This guide is intended for researchers, scientists, and professionals in drug development and catalysis, offering detailed experimental protocols, tabulated quantitative data from original studies, and visualizations of synthetic pathways to facilitate a deeper understanding of the foundational principles of rhodium carbonyl cluster chemistry.

Introduction

The study of metal carbonyl clusters represents a significant chapter in the history of inorganic and organometallic chemistry. Among these, rhodium carbonyl clusters have garnered considerable attention due to their rich structural diversity and catalytic applications. The early investigations into these compounds laid the groundwork for understanding their formation, structure, and reactivity. This guide focuses on the foundational studies that led to the discovery and characterization of the most significant neutral and anionic rhodium carbonyl clusters.



The story begins with the work of Walter Hieber in the 1940s, who first synthesized a rhodium carbonyl cluster, albeit with an initially incorrect formulation.[1] The true nature of this compound, Rh₆(CO)₁₆, was later unveiled through the meticulous X-ray crystallographic studies of Lawrence F. Dahl and his colleagues in the 1960s. A major advancement in the accessibility of these clusters came from the work of Paolo Chini and his group, who developed convenient synthetic methods at atmospheric pressure, paving the way for broader exploration of their chemistry. Chini's group also made significant contributions to the synthesis and characterization of a wide array of anionic rhodium carbonyl clusters.

This guide will systematically present the key synthetic methodologies, structural data, and spectroscopic characterization of these foundational rhodium carbonyl clusters, providing a valuable resource for researchers in the field.

Synthesis of Neutral Rhodium Carbonyl Clusters Early High-Pressure Synthesis of Rh₆(CO)₁₆

The first reported synthesis of a rhodium carbonyl cluster was by Walter Hieber in 1943.[1] This method involved the high-pressure carbonylation of a rhodium salt.

Experimental Protocol: Hieber's Synthesis of what was later identified as Rh₆(CO)₁₆[1]

- Reactants: Rhodium(III) chloride trihydrate (RhCl₃·3H₂O), carbon monoxide (CO), and a halide acceptor (e.g., silver or copper powder).
- Apparatus: A high-pressure autoclave.
- Procedure:
 - Rhodium(III) chloride trihydrate is placed in the autoclave with a halide acceptor.
 - The autoclave is purged with carbon monoxide and then pressurized with CO to approximately 200 atm.
 - The reaction mixture is heated to a temperature in the range of 80–230 °C.
 - After the reaction period, the autoclave is cooled, and the pressure is carefully released.



 The solid product is isolated and purified. Hieber initially formulated the compound as Rh₄(CO)₁₁, a formulation that was later corrected.[1]

Atmospheric Pressure Synthesis of Rh₄(CO)₁₂ and Rh₆(CO)₁₆

A significant breakthrough in the synthesis of rhodium carbonyl clusters was the development of atmospheric pressure methods by Paolo Chini and S. Martinengo. These methods made the synthesis of Rh₄(CO)₁₂ and Rh₆(CO)₁₆ more accessible.

Experimental Protocol: Synthesis of Rh₄(CO)₁₂ at Atmospheric Pressure

- Reactants: Dichlorotetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂), carbon monoxide (CO), and sodium bicarbonate (NaHCO₃).
- Solvent: Hexane.
- Procedure:
 - A suspension of [Rh(CO)₂Cl]₂ in hexane is prepared in a reaction vessel equipped with a
 gas inlet and a stirrer.
 - A stream of carbon monoxide is passed through the suspension at room temperature.
 - Sodium bicarbonate is added to the reaction mixture to act as a base.
 - The reaction is stirred under a continuous flow of CO.
 - The formation of the red-brown Rh₄(CO)₁₂ is monitored.
 - Upon completion, the solid product is isolated by filtration, washed with hexane, and dried under vacuum. This method was reported to give a high yield of 82%.

Experimental Protocol: Synthesis of Rh₆(CO)₁₆ from Rh₄(CO)₁₂[1]

- Reactant: Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂).
- Solvent: Boiling hexane.

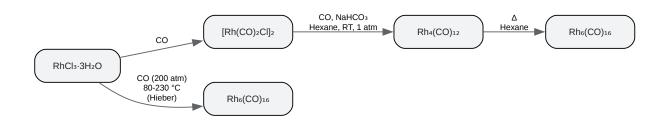


· Procedure:

- Rh4(CO)12 is dissolved in hexane in a flask equipped with a reflux condenser.
- The solution is heated to reflux.
- During reflux, the color of the solution changes, indicating the conversion of Rh₄(CO)₁₂ to the less soluble, purple-brown Rh₆(CO)₁₆.
- The reaction is continued until the conversion is complete.
- The mixture is cooled, and the crystalline Rh₆(CO)₁₆ is collected by filtration, washed with hexane, and dried. This thermal decomposition is quantitative.[1]

Synthetic Pathways

The synthesis of these fundamental rhodium carbonyl clusters can be visualized as a series of interconnected reactions. The following diagram illustrates the key synthetic transformations.



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Synthetic pathways to neutral rhodium carbonyl clusters.

Synthesis of Anionic Rhodium Carbonyl Clusters

Paolo Chini and his collaborators also pioneered the synthesis of a large family of anionic rhodium carbonyl clusters. These syntheses often involve the reduction of neutral clusters or rhodium salts in the presence of a base.

Experimental Protocol: General Synthesis of Anionic Rhodium Carbonyl Clusters



- Starting Materials: Typically Rh₄(CO)₁₂ or Rh₆(CO)₁₆.
- Reducing Agent/Base: An alkali metal hydroxide or carbonate in a suitable solvent.
- Procedure:
 - The neutral rhodium carbonyl cluster is dissolved or suspended in a solvent such as an alcohol or a mixture of water and an organic solvent.
 - A solution of the base (e.g., NaOH or Na₂CO₃) is added to the reaction mixture.
 - The reaction is stirred under an atmosphere of carbon monoxide.
 - The specific anionic cluster formed is dependent on the reaction conditions, including temperature, solvent, and the stoichiometry of the reactants.
 - The anionic clusters are typically isolated as salts of large cations (e.g., tetraalkylammonium or phosphonium).

Structural and Spectroscopic Characterization X-ray Crystallography of Rh₆(CO)₁₆

The definitive structural elucidation of Rh₆(CO)₁₆ by Dahl and coworkers in 1963 was a landmark in cluster chemistry.[2] Their single-crystal X-ray diffraction study revealed an octahedral core of six rhodium atoms. The sixteen carbonyl ligands are arranged with twelve terminal and four triply bridging (face-capping) CO groups.

Table 1: Key Structural Parameters of Rh₆(CO)₁₆ from Early Crystallographic Studies

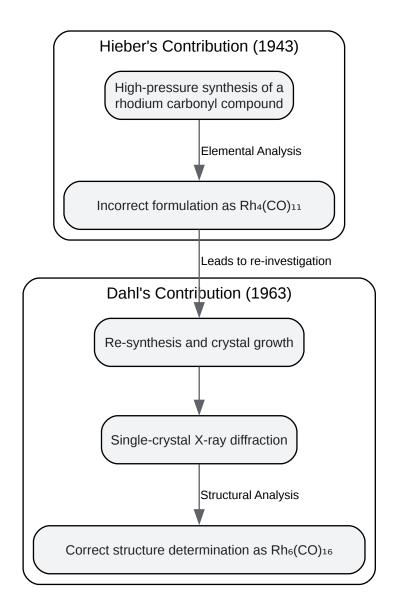


Parameter	Value(s) (Å or °)	Description
Rh-Rh Bond Lengths	~2.78 Å	Distances within the Rh₅ octahedron.
Rh-C (terminal CO)	-	Bond lengths to terminal carbonyl carbons.
Rh-C (bridging CO)	-	Bond lengths to triply bridging carbonyl carbons.
C-O (terminal CO)	-	Bond lengths of terminal carbonyls.
C-O (bridging CO)	-	Bond lengths of triply bridging carbonyls.
Rh-C-O (terminal)	-	Angle of terminal carbonyl ligands.

Note: Specific values from the original publication are to be filled in. The table structure is provided for data presentation.

The following diagram illustrates the logical workflow from Hieber's initial synthesis to Dahl's structural confirmation.





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Workflow from synthesis to structural elucidation of Rh₆(CO)₁₆.

Infrared Spectroscopy

Infrared (IR) spectroscopy was a crucial tool in the early characterization of rhodium carbonyl clusters. The stretching frequencies of the carbonyl ligands (ν (CO)) provide valuable information about their bonding modes (terminal, bridging) and the overall structure of the cluster.

Table 2: Characteristic Infrared Carbonyl Stretching Frequencies for Rh₄(CO)₁₂ and Rh₆(CO)₁₆



Cluster	ν(CO) (cm ⁻¹)	Assignment
Rh4(CO)12		
~2075, ~2069, ~2044, ~2042	Terminal CO	
~1885	Bridging CO	-
Rh ₆ (CO) ₁₆		-
~2075, ~2025	Terminal CO	
~1820	Triply Bridging CO	-

Note: The values are approximate and based on early literature reports. Specific values and solvent conditions should be referenced from the original papers.

The IR spectrum of $Rh_4(CO)_{12}$ is characterized by a complex set of bands in the terminal CO region and a distinct band for the bridging carbonyls. In contrast, the spectrum of the more symmetrical $Rh_6(CO)_{16}$ is simpler in the terminal region and shows a characteristic band for the triply bridging carbonyls at a lower frequency.

Conclusion

The early studies on rhodium carbonyl clusters, from the initial high-pressure synthesis by Hieber to the structural elucidation by Dahl and the development of convenient atmospheric pressure syntheses by Chini, laid a robust foundation for the field of metal cluster chemistry. The detailed experimental protocols and the fundamental structural and spectroscopic data from this era continue to be relevant for researchers today. This guide has aimed to consolidate this foundational knowledge into a structured and accessible format, providing a valuable resource for those working in inorganic synthesis, catalysis, and materials science. The synthetic pathways and characterization data presented herein serve as a testament to the ingenuity and meticulous work of the pioneers in this field.

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